4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar compounds to 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine include:
3-Methoxyphenyl methanesulfonate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
4-Hydroxy-3-methoxy-benzaldehyde: Contains a methoxyphenyl group but lacks the oxazole ring and benzenesulfonyl group.
Phenyl boronic acid derivatives: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-10-5-4-6-11-15)19-16(24-18)13-8-7-9-14(12-13)23-3/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSAQDYUVOCGPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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